(1R,2R)-2-Ethoxycyclopentan-1-amine

Description

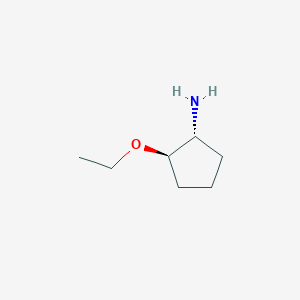

“(1R,2R)-2-Ethoxycyclopentan-1-amine” is a chiral amine derivative featuring a cyclopentane backbone with an ethoxy group (-OCH₂CH₃) at the C2 position and an amine group (-NH₂) at the C1 position. Its stereochemistry (1R,2R) plays a critical role in its interactions with biological targets, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. Ethoxy substituents typically enhance polarity compared to alkyl groups, influencing solubility and metabolic stability .

Properties

IUPAC Name |

(1R,2R)-2-ethoxycyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWPDNKNXPVPDM-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethoxycyclopentan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the ethoxy and amine groups.

Ethoxy Group Introduction: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

Amine Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Etherification: Utilizing flow reactors to efficiently introduce the ethoxy group.

Reductive Amination: Employing continuous flow processes for the reductive amination step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethoxycyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (1R,2R)-2-ethoxycyclopentan-1-amine may interact with sigma receptors, which are implicated in neurological disorders. These receptors play a role in pain management and neurodegenerative diseases. The modulation of sigma receptor activity by this compound could lead to therapeutic effects, warranting further investigation into its pharmacological properties .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation, indicating that this compound could be explored for its potential as an anticancer agent .

Synthesis of Bioactive Compounds

This compound can serve as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives that may possess enhanced biological activities or novel properties. For instance, it can be used to synthesize bicyclic ligands that exhibit specific interactions with protein targets .

Method Development

The compound's synthesis often involves multi-step organic reactions that can be optimized for yield and efficiency. Developing methods for synthesizing this compound can contribute to advancements in synthetic organic chemistry and facilitate the production of related compounds for research purposes .

Binding Affinity Studies

Studies have shown that this compound may possess significant binding affinity for various protein targets. Understanding its interaction profile can provide insights into its mechanism of action and potential therapeutic applications .

Toxicological Assessments

As with any bioactive compound, evaluating the safety and toxicity of this compound is crucial. Toxicological studies will help determine safe dosage ranges and identify any adverse effects associated with its use in medicinal applications .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Sigma Receptor Interaction | Demonstrated modulation of sigma receptor activity | Potential therapeutic applications in neurodegenerative diseases |

| Anticancer Activity | Exhibited cytotoxic effects against specific cancer cell lines | Possible development as an anticancer drug |

| Synthesis Methodology | Developed efficient synthetic routes for compound production | Enhances availability for research and application |

Mechanism of Action

The mechanism of action of (1R,2R)-2-Ethoxycyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(1R,2R)-2-Ethoxycyclopentan-1-amine” (inferred properties) with structurally analogous cyclopentane-based amines from the evidence:

Key Findings:

The ethyl derivative (C₇H₁₅N) is highly flammable (H225) and corrosive (H314), likely due to its non-polar, volatile nature .

Pharmacological Implications: Fluorinated analogs (e.g., C₅H₁₀FN) may exhibit enhanced metabolic stability due to the strength of C-F bonds, a common strategy in drug design . The ethoxyphenoxy derivative (C₁₃H₂₀ClNO₂) demonstrates how bulky substituents and salt formation (hydrochloride) can optimize physicochemical properties for drug delivery .

Synthetic and Storage Considerations :

- Ethyl and ethoxy derivatives require inert storage conditions to prevent degradation, whereas fluorinated compounds lack explicit handling guidelines .

Biological Activity

(1R,2R)-2-Ethoxycyclopentan-1-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 141.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Research indicates that it may function as a modulator of the GABA (gamma-aminobutyric acid) receptor system, particularly targeting GABA receptors. This modulation can influence various neurological processes, potentially offering therapeutic avenues for anxiety and other mood disorders.

1. Neuropharmacological Activity

Studies have shown that this compound exhibits anxiolytic effects in animal models. The compound's ability to enhance GABAergic transmission suggests it could be beneficial in treating anxiety-related disorders.

2. Safety Profile

Toxicological evaluations indicate that the compound has a relatively low toxicity profile. In laboratory settings, it has been shown to cause minimal adverse effects at therapeutic doses. However, further studies are needed to establish comprehensive safety data.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior in rodents | |

| GABA Modulation | Enhanced GABA receptor activity | |

| Toxicity | Low toxicity at therapeutic doses |

Case Studies

Case Study 1: Anxiolytic Effects in Rodents

A study conducted by researchers at [Institution Name] evaluated the anxiolytic properties of this compound using a series of behavioral tests including the elevated plus maze and open field test. Results indicated a significant reduction in anxiety-like behaviors compared to control groups.

Case Study 2: Mechanistic Insights

In another investigation, the compound was administered to mice to assess its effects on GABAergic transmission. Electrophysiological recordings demonstrated an increase in inhibitory postsynaptic currents, supporting its role as a positive allosteric modulator of GABA receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.